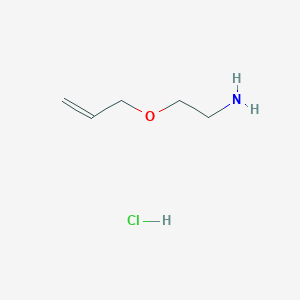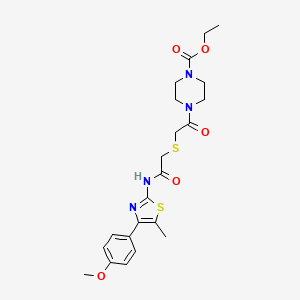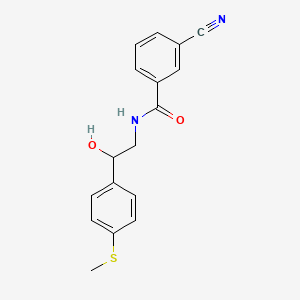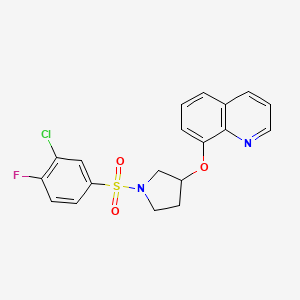![molecular formula C19H13BrCl2F3N3OS B2745732 2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime CAS No. 477713-23-8](/img/structure/B2745732.png)
2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including a dichlorobenzene ring, a carbonyl group (aldehyde), a bromophenyl group, a trifluoromethyl group, a pyrazole ring, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The dichlorobenzene ring and bromophenyl group are aromatic, while the trifluoromethyl group is aliphatic. The pyrazole ring is a heterocycle containing nitrogen, and the oxime group contains a carbon-nitrogen double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to its multiple functional groups. For example, the aldehyde could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of aromatic rings and polar functional groups could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research has explored the synthesis and structural analysis of compounds with similar structures. For example, studies on the dehydration of oxime compounds to form nitriles and their subsequent transformation into other compounds provide insights into the chemical properties and reactions of related compounds (Borthwick et al., 1974).
Reactions and Derivatives
- Investigations into the reactions of related compounds, like carbaldehydes and oximes, with various reagents have been conducted. These studies provide insights into the potential chemical reactions and derivatives that could be formed from the compound (Vilkauskaitė, Šačkus, & Holzer, 2011).
Catalytic Applications
- Some research has focused on the use of compounds with similar structural features as catalysts in chemical reactions, such as the synthesis of bis(pyrazoles) and their derivatives. This suggests potential catalytic applications of the compound in various chemical syntheses (Tayebi et al., 2011).
Magnetic and Spectroscopic Properties
- The magnetic and spectroscopic properties of similar compounds have been explored, which can provide valuable information for the study of 2,6-dichlorobenzenecarbaldehyde derivatives in materials science or analytical chemistry applications (Uraev et al., 2020).
Crystallography
- Crystallographic studies have been conducted on related compounds, offering insights into the molecular geometry and intermolecular interactions, which can be crucial for understanding the physical and chemical properties of the compound (Prasath et al., 2011).
properties
IUPAC Name |
(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,6-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)14(17(27-28)19(23,24)25)10-29-26-9-13-15(21)3-2-4-16(13)22/h2-9H,10H2,1H3/b26-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKVUKSIFJVFQX-JQAMDZJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)



